Dehydroabietylamine acetate chemical structure and molecular weight
Dehydroabietylamine acetate chemical structure and molecular weight
Dehydroabietylamine Acetate: Structural Biology, Physicochemical Properties, and Applications in Drug Development
Executive Summary
Dehydroabietylamine acetate is a naturally derived, tricyclic diterpene amine salt that has become a critical reagent in modern pharmaceutical chemistry. Characterized by its rigid abietane skeleton and distinct chiral centers, it provides exceptional steric hindrance and unique spatial environments. These structural features make it highly valuable for the chiral resolution of racemic mixtures, the purification of complex antibiotics, and as a specialized intermediate in the synthesis of novel therapeutics, including matrix metalloprotease (MMP) inhibitors and phospholipase A2 (PLA2) inhibitors.
This whitepaper provides an in-depth technical analysis of the chemical structure, molecular properties, and field-proven experimental workflows associated with dehydroabietylamine acetate.
Chemical Identity & Structural Biology
Dehydroabietylamine acetate is the acetate salt of dehydroabietylamine, a primary amine derived from disproportionated rosin (often commercially referred to as Rosin Amine D)[1][2]. The core structure features a tricyclic phenanthrene-derivative skeleton (the abietane framework) with an aromatic C-ring containing an isopropyl group.
The stereochemistry of the molecule—specifically the (1R, 4aS, 10aR) configuration—forces the tricyclic system into a rigid, non-planar geometry. This rigidity is the primary driver of its utility in stereoselective synthesis and chiral recognition, as it creates highly differentiated diastereomeric interactions when paired with racemic substrates[3][4].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Dehydroabietylamine acetate[5] |
| IUPAC Name | [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine acetate[1][6] |
| CAS Registry Number | 2026-24-6[1][5] |
| Molecular Formula | C₂₂H₃₅NO₂ (or C₂₀H₃₁N · C₂H₄O₂)[5][7] |
| Molecular Weight | 345.52 g/mol [1][5] |
| Melting Point (Commercial) | 139–141 °C[5] |
| Melting Point (Purified) | 143–146 °C[2] |
| Common Synonyms | Rosin amine D acetate, DELRAD[1][5] |
Mechanisms of Action in Pharmacology & Chemistry
Phospholipase A2 (PLA2) Inhibition
In pharmacological contexts, dehydroabietylamine acetate acts as an inhibitor of Phospholipase A2 (PLA2)[8]. PLA2 is the key enzyme responsible for the hydrolysis of the sn-2 acyl bond of membrane phospholipids, releasing arachidonic acid. Arachidonic acid is subsequently metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into pro-inflammatory eicosanoids (prostaglandins and leukotrienes). By inhibiting PLA2, dehydroabietylamine acetate effectively chokes the inflammatory cascade at its uppermost biochemical origin[8].
Caption: Mechanism of Phospholipase A2 (PLA2) inhibition by dehydroabietylamine acetate.
Antibiotic Purification (Penicillin Recovery)
Historically and industrially, dehydroabietylamine acetate has been utilized for the recovery and purification of penicillin from complex fermentation broths. The bulky, lipophilic nature of the dehydroabietyl group allows it to form highly stable, insoluble crystalline salts with benzylpenicillin (Penicillin G)[2]. This selective precipitation isolates the antibiotic from water-soluble impurities, after which the penicillin can be recovered by simple acidification and extraction.
Chiral Resolution and NMR Solvating Agents
Because dehydroabietylamine possesses a rigid chiral pocket, it is extensively used to resolve racemic mixtures of carboxylic acids. Furthermore, its secondary amine derivatives are employed as chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy[3][4]. The reagent forms transient diastereomeric complexes with enantiomers (e.g., Mosher's acid), creating distinct chemical shifts that allow for the rapid determination of enantiomeric excess (ee) up to 99% without the need for chiral chromatography[4].
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for each critical step to guide the researcher in troubleshooting and optimizing the workflow.
Protocol 1: Purification of Dehydroabietylamine Acetate
Commercial sources of dehydroabietylamine acetate (often derived from Rosin Amine D) typically contain ~50% dehydroabietylamine, alongside other isomeric abietylamines[2]. Purification is strictly required before use in sensitive stereochemical applications.
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Dissolution: Suspend 50.0 g of technical-grade dehydroabietylamine acetate in a mixture of 220 mL methanol and 165 mL deionized water.
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Acidification (Quality Control Step): Observe the solution. If the mixture is turbid or tests alkaline to universal indicator, add glacial acetic acid dropwise until the solution becomes completely clear and slightly acidic.
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Causality: Turbidity indicates the presence of unprotonated (free base) amine impurities. Acidification ensures all amines are converted to their soluble acetate salts, preventing premature precipitation during crystallization[2].
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-
Primary Crystallization: Evaporate the methanol under reduced pressure. The aqueous residue will yield a crude precipitate. Collect via vacuum filtration.
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Recrystallization: Recrystallize the crude salt from hot toluene (approx. 4 mL/g of salt). Allow to cool slowly to room temperature to form distinct, needle-like crystals.
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Validation: Dry the crystals to a constant weight. A successful purification is validated by a sharp melting point of 143–146 °C[2].
Protocol 2: Free-Basing and Chiral Resolution of Carboxylic Acids
To utilize dehydroabietylamine as a chiral resolving agent or as an intermediate for synthesizing Matrix Metalloprotease (MMP) inhibitors, the acetate salt must first be converted to its free base[4][9].
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Alkaline Neutralization: Dissolve 21.0 g of purified (+)-dehydroabietylamine acetate in 100 mL of hot deionized water. Slowly add 28.0 mL of a 10% (w/v) aqueous NaOH solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether (Et₂O).
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Washing & Drying: Wash the combined organic layers with brine and pure water until the aqueous wash registers a neutral pH. Dry the organic phase over anhydrous Na₂SO₄.
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Causality: Removing trace NaOH and water is critical, as residual base will interfere with the subsequent stoichiometric formation of diastereomeric salts[4].
-
-
Solvent Removal & Validation: Evaporate the ether under reduced pressure. The product will initially appear as a pale yellow viscous oil but will solidify upon standing into a crystalline mass. Validation is confirmed by a melting point of 44.2–45.0 °C[4][9].
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Diastereomeric Salt Formation: Dissolve the free base in ethanol and add 1.0 equivalent of the target racemic carboxylic acid. Heat to reflux, then cool slowly to induce fractional crystallization of the less soluble diastereomeric salt[4].
Caption: Step-by-step workflow for the chiral resolution of racemic mixtures using dehydroabietylamine.
References
- 2026-24-6(DEHYDROABIETYLAMINE ACETATE) Product Description - ChemicalBook, chemicalbook.com,
- Dehydroabietylamine acetate | C22H35NO2 | CID 62418 - PubChem - NIH, nih.gov,
- RTECS NUMBER-SF7750000-Chemical Toxicity D
- 1446-61-3, Dehydroabietylamine Formula - ECHEMI, echemi.com,
- Purification of dehydroabietylamine - US2787637A - Google P
- Cas 125-92-8,1,2-Ethanediamine,N1,N2-bis[[(1R,4aS,10aR) - LookChem, lookchem.com,
- (PDF) Synthesis and applications of secondary amine derivatives of (+)-dehydroabietylamine in chiral molecular recognition - Academia.edu, academia.edu,
- US5789434A - Derivatives of substituted 4-biarylbutyric acid as matrix metalloprotease inhibitors - Google P
- A continuous spectrophotometric assay for phospholipase A2 activity - ResearchGate, researchg
Sources
- 1. Dehydroabietylamine acetate | C22H35NO2 | CID 62418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2787637A - Purification of dehydroabietylamine - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. (PDF) Synthesis and applications of secondary amine derivatives of (+)-dehydroabietylamine in chiral molecular recognition [academia.edu]
- 5. 2026-24-6 CAS MSDS (DEHYDROABIETYLAMINE ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. RTECS NUMBER-SF7750000-Chemical Toxicity Database [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. US5789434A - Derivatives of substituted 4-biarylbutyric acid as matrix metalloprotease inhibitors - Google Patents [patents.google.com]
